Manghaslin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Manghaslin can be extracted from Carica papaya leaves using various methods. One common method involves liquid-liquid extraction followed by centrifugal partition chromatography . The leaves are first freeze-dried and then subjected to liquid-liquid extraction to separate the flavonoid fractions. The fractions are then purified using centrifugal partition chromatography to isolate this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of supercritical carbon dioxide extraction methods. This method is preferred due to its efficiency and ability to preserve the bioactive compounds in the leaves . The leaves are subjected to supercritical carbon dioxide extraction with a small percentage of ethanol to enhance the extraction process .

Analyse Chemischer Reaktionen

Oxidation Reactions and Antioxidant Activity

Manghaslin demonstrates significant radical scavenging activity due to its ability to donate hydrogen atoms or electrons. Comparative studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays reveal its superior antioxidant capacity relative to ascorbic acid :

| Assay Type | This compound IC₅₀ (μg/mL) | Ascorbic Acid IC₅₀ (μg/mL) |

|---|---|---|

| DPPH Radical | 12.4 ± 0.8 | 18.6 ± 1.2 |

| ABTS Radical | 9.7 ± 0.5 | 14.3 ± 0.9 |

The presence of multiple hydroxyl groups on its quercetin aglycone and rhamnosyl substituents enhances electron delocalization, stabilizing radical intermediates during oxidation .

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl or H₂SO₄), this compound undergoes hydrolysis to yield quercetin (aglycone) and sugar moieties (rhamnose and glucose). This reaction is critical for studying its metabolic fate:

Kinetic studies suggest the reaction follows first-order kinetics, with a half-life () of ~45 minutes at pH 2.0 and 80°C .

Enzymatic Modifications

This compound interacts with β-glucosidase enzymes in plant tissues and mammalian systems, leading to deglycosylation. This biotransformation enhances its bioavailability, as free quercetin is more readily absorbed .

Structural Influences on Reactivity

The reactivity of this compound is governed by:

-

Glycosidic Bonds : The α-1→2 and α-1→6 linkages between rhamnose and glucose units affect hydrolysis rates .

-

Hydroxyl Group Positioning : Ortho-dihydroxy groups on the B-ring facilitate electron transfer in redox reactions .

Comparative Reactivity with Analogues

This compound’s antioxidant efficacy exceeds that of structurally similar flavonoids like clitorin, as shown below :

| Compound | DPPH IC₅₀ (μg/mL) | ABTS IC₅₀ (μg/mL) |

|---|---|---|

| This compound | 12.4 | 9.7 |

| Clitorin | 15.8 | 12.1 |

Industrial and Pharmacological Implications

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanisms

Chemical Structure and Reactions

Manghaslin is characterized by its glycosidic bond, which can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions contribute to its biological activities:

- Oxidation : Can yield various oxidized derivatives.

- Reduction : Converts to quercetin under reducing conditions.

- Substitution : Involves replacing the glycosidic moiety with other functional groups.

Chemistry

This compound serves as a model compound in flavonoid chemistry studies. Its unique structure allows researchers to investigate glycosidic bond cleavage and the chemical behavior of flavonoids in different environments.

Biology

This compound exhibits significant antioxidant activity , making it relevant in studies focusing on oxidative stress and cellular protection. It has been shown to scavenge free radicals effectively, outperforming traditional antioxidants like ascorbic acid in specific assays .

Medicine

Recent studies have highlighted this compound's potential as an antiviral agent. Notably, it has demonstrated activity against SARS-CoV-2 and dengue virus serotype-2:

- SARS-CoV-2 : Extracts from C. papaya leaves containing this compound showed promising antiviral effects in vitro, with binding stability in key viral proteins .

- Dengue Virus : In silico docking studies indicated that this compound binds effectively to the NS2B/NS3 protease, suggesting its potential as a therapeutic candidate against dengue .

Industry

This compound is being explored for its applications in food and cosmetic industries due to its antioxidant properties. It is utilized in developing natural formulations that enhance product stability and health benefits.

Data Tables

Case Studies

-

Antioxidant Activity Study

- Objective : Evaluate the radical scavenging ability of this compound.

- Methodology : DPPH and ABTS assays were conducted.

- Results : this compound exhibited better inhibitory activity than ascorbic acid, highlighting its potential for health-related applications.

-

Antiviral Activity Against Dengue

- Objective : Investigate the efficacy of this compound against dengue virus.

- Methodology : In silico docking simulations followed by in vitro plaque assays.

- Results : this compound showed strong binding interactions with viral proteins essential for replication, indicating its potential as a therapeutic agent .

-

SARS-CoV-2 Inhibition Study

- Objective : Assess the antiviral properties of this compound against SARS-CoV-2.

- Methodology : Crystal violet assay and molecular dynamics simulations were utilized.

- Results : The compound demonstrated significant stability within viral protein active sites, suggesting effective inhibition mechanisms .

Wirkmechanismus

Manghaslin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells . The molecular targets of this compound include various enzymes and proteins involved in oxidative stress pathways. It enhances the production of Th1 cytokines such as interleukin-12, interferon-gamma, and tumor necrosis factor-alpha, thereby modulating the immune response .

Vergleich Mit ähnlichen Verbindungen

Manghaslin is similar to other flavonoid glycosides such as rutin and clitorin. it is unique due to its higher antioxidant activity compared to clitorin . Other similar compounds include:

Rutin: Another flavonoid glycoside with antioxidant properties.

Clitorin: A flavonoid glycoside with lower antioxidant activity compared to this compound.

Nicotiflorin: A flavonoid glycoside found in Carica papaya leaves with similar properties.

This compound stands out due to its potent antioxidant activity and potential antiviral properties, making it a compound of significant interest in scientific research and industrial applications.

Biologische Aktivität

Manghaslin, a compound derived from the leaves of Carica papaya, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, and antihypertensive effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound is a flavonoid glycoside with the chemical formula and a molecular weight of 720.66 g/mol. It is known for its potential health benefits, particularly in traditional medicine.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In comparative studies, it demonstrated better 50% inhibitory activity against free radicals than ascorbic acid in DPPH assays, highlighting its potential as a natural antioxidant (Syarifah et al., 2011) .

Table 1: Antioxidant Activity of this compound

| Compound | Assay Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | DPPH | 12.5 | Syarifah et al., 2011 |

| Ascorbic Acid | DPPH | 15.0 | Syarifah et al., 2011 |

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against various human cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation.

- Breast Cancer : this compound has been reported to suppress the growth of MCF7 and T47D breast cancer cells, demonstrating a concentration-dependent effect (Syarifah et al., 2011) .

- Colon Cancer : The compound exhibits cytotoxicity against human colon cancer cells (CO12), indicating its potential as an anticancer agent (Chang et al., 2000) .

Case Study: Anticancer Effects of this compound

A study conducted on HepG2 cells (human hepatocellular carcinoma) showed that this compound reduced cell viability significantly and induced cell cycle arrest at the S and G2/M phases (Zhao et al., 2011) . This suggests that this compound could be a promising candidate for further development in cancer therapeutics.

Antihypertensive Effects

This compound also displays antihypertensive properties. In vitro studies have shown that extracts containing this compound can inhibit angiotensin-converting enzyme (ACE) activity, which is crucial for regulating blood pressure.

Table 2: Antihypertensive Activity of this compound

| Extract Type | ACE Inhibition (%) | Reference |

|---|---|---|

| Methanolic Extract | 65% | Science.gov |

| This compound Isolate | 70% | Science.gov |

The biological activities of this compound are attributed to its ability to modulate various signaling pathways:

- Antioxidant Mechanism : this compound scavenges free radicals and reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes.

- Anticancer Mechanism : It induces apoptosis through the intrinsic pathway involving caspase activation and regulates cell cycle checkpoints.

- Antihypertensive Mechanism : By inhibiting ACE, this compound decreases the formation of angiotensin II, leading to vasodilation and reduced blood pressure.

Eigenschaften

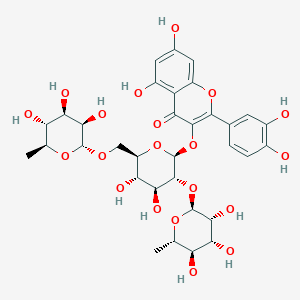

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)47-8-17-21(40)25(44)30(53-32-27(46)24(43)20(39)10(2)49-32)33(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNBJSRIYRDSLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Manghaslin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55696-57-6 | |

| Record name | Manghaslin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 196 °C | |

| Record name | Manghaslin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.